beta-Apo-13-carotenone D3
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D’Orenone D3 involves the deuterium labeling of β-Apo-13-carotenone. The process typically includes the incorporation of deuterium atoms into the β-Apo-13-carotenone molecule through specific chemical reactions . The exact synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer.
Industrial Production Methods: Industrial production of D’Orenone D3 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is often produced in bulk and stored under specific conditions to maintain its stability. For instance, it is stored at -20°C in powder form and at -80°C in solvent form .
Chemical Reactions Analysis
Types of Reactions: D’Orenone D3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert D’Orenone D3 into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of D’Orenone D3 can produce various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
D’Orenone D3 has a wide range of scientific research applications, including:
Chemistry: It is used as a research tool to study the properties and reactions of β-apocarotenoids.
Biology: The compound is used to investigate the role of RXRα antagonists in biological processes.
Medicine: D’Orenone D3 is studied for its potential therapeutic applications, particularly in diseases where RXRα is implicated.
Industry: The compound is used in the development of new materials and products, leveraging its unique chemical properties
Mechanism of Action
D’Orenone D3 exerts its effects by antagonizing the retinoid X receptor alpha (RXRα). This interaction inhibits the activation of RXRα by its natural ligand, 9-cis-retinoic acid. The compound competes with 9-cis-retinoic acid for binding to RXRα, thereby blocking its activation and subsequent signaling pathways . This mechanism is crucial for understanding the compound’s biological effects and potential therapeutic applications.
Comparison with Similar Compounds
β-Apo-13-carotenone: The non-deuterium-labeled version of D’Orenone D3.
Trisporic Acid: Another β-apocarotenoid with similar properties.
9-cis-Retinoic Acid: The natural ligand for RXRα, which D’Orenone D3 antagonizes .
Uniqueness: D’Orenone D3 is unique due to its deuterium labeling, which enhances its stability and allows for more precise studies in research applications. This labeling also differentiates it from other similar compounds, providing distinct advantages in various scientific investigations .
Properties
IUPAC Name |
(3E,5E,7E)-1,1,1-trideuterio-6-methyl-8-(2,6,6-trimethylcyclohexen-1-yl)octa-3,5,7-trien-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O/c1-14(8-6-10-16(3)19)11-12-17-15(2)9-7-13-18(17,4)5/h6,8,10-12H,7,9,13H2,1-5H3/b10-6+,12-11+,14-8+/i3D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBTNVRPIHJRBCI-UUTGIGQUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)/C=C/C=C(\C)/C=C/C1=C(CCCC1(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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